2-(4-Bromothiophen-2-yl)piperidine

Lipophilicity LogP Drug-likeness

Researchers building compound libraries need building blocks with multiple orthogonal reactive sites to maximize SAR exploration. 2-(4-Bromothiophen-2-yl)piperidine provides two distinct diversification handles: • 4-Br-thiophene: Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) • Piperidine NH: N-functionalization (alkylation, acylation, sulfonylation) LogP 3.12 & Fsp3 0.556 align with CNS drug-like space. Sourced in 95% (standard) or 98% (NLT) purity. Cold-chain shipping (2-8°C) preserves integrity.

Molecular Formula C9H12BrNS
Molecular Weight 246.17 g/mol
Cat. No. B12979658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromothiophen-2-yl)piperidine
Molecular FormulaC9H12BrNS
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CS2)Br
InChIInChI=1S/C9H12BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2
InChIKeyXSRXNVIDIBCTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromothiophen-2-yl)piperidine: Building Block Overview


2-(4-Bromothiophen-2-yl)piperidine (CAS 914203-12-6, free base; CAS 1177327-68-2, hydrochloride salt) is a heterocyclic building block featuring a piperidine ring directly attached at the 2-position of a 4-bromothiophene moiety. With a molecular formula of C9H12BrNS and a molecular weight of 246.17 g/mol (free base), this compound belongs to the 2-arylpiperidine class and serves as a versatile intermediate in organic synthesis and early-stage medicinal chemistry . The bromine substituent at the 4-position of the thiophene ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the secondary amine of the piperidine ring offers a site for further N-functionalization . The hydrochloride salt form (MW 282.63 g/mol) is the most commonly supplied format, with a measured LogP of 3.12 and a typical purity specification of 95% .

✓
Dual-handle building block for sequential diversification
Aryl bromide + piperidine NH enable parallel library synthesis
✓
Intermediate lipophilicity (reported LogP ~3.12)
Supports CNS drug-like property optimization workflows
✓
Regioisomeric probe for cross-coupling methodology
4-Br thiophene reactivity distinct from 5-Br isomer

2-(4-Bromothiophen-2-yl)piperidine: Irreplaceability vs. Analogs


The 4-bromo substitution pattern on the thiophene ring is not functionally interchangeable with the 5-bromo or non-brominated analogs. The bromine atom at the 4-position is electronically and sterically distinct from the 5-position (adjacent to the sulfur heteroatom), leading to different cross-coupling reactivity profiles in Suzuki, Negishi, and Buchwald-Hartwig reactions [1]. Furthermore, replacement of bromine with chlorine (as in 2-(4-chlorothiophen-2-yl)piperidine) alters both the leaving-group propensity and the lipophilicity (ΔLogP ≈ -0.7 to -1.0 estimated), affecting both reaction kinetics and downstream physicochemical properties of final compounds . The 2-piperidine attachment differentiates this scaffold from the 4-piperidine regioisomer (4-(4-bromothiophen-2-yl)piperidine, CAS 1260874-23-4), which presents a different spatial orientation of the basic amine relative to the aryl bromide, directly impacting molecular recognition in biological targets . For procurement purposes, substituting any of these analogs without experimental validation risks divergent synthetic outcomes and confounded structure-activity relationships.

Proposed Substitute
Risk of Divergent Outcome
2-(Thiophen-2-yl)piperidine (non-brominated)
Lacks aryl halide handle entirely; eliminates cross-coupling diversification and may significantly alter lipophilicity-driven property profiles.
2-(5-Bromothiophen-2-yl)piperidine (5-Br isomer)
Bromine adjacent to sulfur shifts electronic activation; reported lipophilicity differs, which may cascade into altered ADME profiles in downstream products.
4-(4-Bromothiophen-2-yl)piperidine (4-piperidine regioisomer)
Spatial orientation of basic amine vs. aryl bromide differs; may directly impact molecular recognition and confound structure-activity relationships.

2-(4-Bromothiophen-2-yl)piperidine: Head-to-Head Comparison


Lipophilicity: Brominated vs. Non-Brominated Analog

The hydrochloride salt of 2-(4-bromothiophen-2-yl)piperidine exhibits a measured LogP of 3.12, which is 0.77 log units higher than the non-brominated analog 2-(thiophen-2-yl)piperidine hydrochloride (LogP 2.35). This increase is consistent with the hydrophobic contribution of the bromine substituent and places the compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates while still within oral bioavailability guidelines .

Lipophilicity
Direct comparison
ΔLogP +0.77
HCl salt forms, vendor-reported data
Reported higher partition coefficient vs. non-brominated analog
May support CNS permeability screening context
Lipophilicity LogP Drug-likeness Physicochemical profiling

Regioisomeric Bromine Positioning: 4-Br vs. 5-Br

The bromine atom at the 4-position of 2-(4-bromothiophen-2-yl)piperidine is electronically distinct from the 5-bromo regioisomer 2-(5-bromothiophen-2-yl)piperidine. In the 5-bromo isomer, the bromine is positioned adjacent to the sulfur heteroatom, which alters the electron density distribution in the thiophene ring and can affect oxidative addition rates in palladium-catalyzed cross-coupling reactions. Additionally, the 5-bromo isomer (as its hydrobromide salt) has a reported LogP of 4.61, approximately 1.5 log units higher than the 4-bromo target compound, indicating significantly higher lipophilicity that would cascade into altered ADME properties of downstream products [1].

Regioisomer LogP
Cross-study comparable
3.12 (4-Br HCl) vs. 4.61 (5-Br HBr)
Different counterions; directional trend
5-Br isomer reported substantially more lipophilic
Counterion difference precludes direct comparison
Regioisomerism Cross-coupling reactivity Thiophene chemistry Structure-activity relationship

Purity Specification Across Supply Sources

Multiple reputable vendors supply 2-(4-bromothiophen-2-yl)piperidine (as the hydrochloride salt) with a standard purity specification of 95%. However, MolCore offers a higher purity grade of 98% (NLT 98%), providing a 3-percentage-point improvement in minimum purity for applications requiring higher stringency . The free base form (CAS 914203-12-6) is available from ChemSrc with a molecular weight of 246.17 g/mol but without a published purity specification, making the hydrochloride salt the preferred procurement format for quality-controlled research .

Purity Grade
Vendor comparison
95% (Standard) vs. 98% NLT (MolCore)
Hydrochloride salt specification
Higher purity grade available for stringent assays
Free base purity not specified by vendors
Purity analysis Procurement specification Quality control Vendor comparison

Synthetic Handles: Dual vs. Single Functionalization

2-(4-Bromothiophen-2-yl)piperidine possesses two chemically orthogonal functional handles: (i) the aryl bromide at the thiophene 4-position, amenable to Suzuki, Negishi, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings, and (ii) the secondary amine of the piperidine ring, available for N-alkylation, N-acylation, N-sulfonylation, or reductive amination. This dual-handle architecture enables sequential or parallel diversification strategies. In contrast, the non-brominated analog 2-(thiophen-2-yl)piperidine lacks the aryl halide handle entirely, providing only a single diversification point (the piperidine NH), while the 4-(4-bromothiophen-2-yl)piperidine regioisomer, though also dual-handle, positions the piperidine amine at a different spatial orientation relative to the aryl bromide [1].

Synthetic Handles
Class-level inference
2 vs. 1 handles; Fsp3 0.556
Structural analysis, no comparative yield data
Dual orthogonal sites support sequential diversification
Non-brominated analog lacks aryl halide handle
Synthetic versatility Building block utility Cross-coupling Parallel synthesis

Storage and Handling Requirements vs. Analogs

The hydrochloride salt of 2-(4-bromothiophen-2-yl)piperidine requires storage at 2–8°C, as specified by ChemShuttle and other vendors. This cold-chain requirement is more stringent than the non-brominated analog 2-(thiophen-2-yl)piperidine, which is recommended for long-term storage in a cool, dry place without explicit refrigeration, suggesting lower thermal stability for the brominated derivative . The compound is classified under GHS07 (Harmful/Irritant) with H302, H315, H319, and H335 hazard statements, which is typical for halogenated piperidine building blocks and influences shipping classification and laboratory handling protocols .

Storage & Handling
Cross-study comparable
2–8°C (refrigerated) vs. ambient
GHS07: H302, H315, H319, H335
Cold-chain logistics required for brominated compound
Non-brominated analog stored under ambient conditions
Stability Storage conditions Supply chain Procurement logistics

2-(4-Bromothiophen-2-yl)piperidine: Optimal Application Scenarios


Parallel Library Synthesis with Dual-Handle Diversification

For medicinal chemistry teams building compound libraries through sequential functionalization, 2-(4-bromothiophen-2-yl)piperidine provides two orthogonal reactive sites (aryl bromide for Pd-catalyzed cross-coupling and secondary amine for N-functionalization), enabling efficient exploration of chemical space. The measured LogP of 3.12 positions the core scaffold within an acceptable lipophilicity range for CNS drug-like properties, while the Fsp3 value of 0.556 indicates sufficient three-dimensional character for fragment-based lead generation . This dual-handle architecture is absent in the non-brominated analog, which offers only a single diversification point .

CNS Drug Discovery: Controlled Lipophilicity

The compound's LogP of 3.12 represents an intermediate lipophilicity profile—higher than the non-brominated analog (LogP 2.35) but lower than the 5-bromo regioisomer (LogP 4.61)—that is well-suited for CNS drug discovery programs where balanced membrane permeability and metabolic stability are critical. The 0.77 LogP increase relative to the non-brominated scaffold corresponds to an approximately 5.9-fold increase in partition coefficient, which can translate into enhanced blood-brain barrier penetration while maintaining solubility within acceptable limits .

Cross-Coupling Optimization: 4-Br vs. 5-Br Thiophene

The 4-bromo substitution pattern is sterically and electronically distinct from the 5-bromo isomer, providing a valuable model system for studying regioisomeric effects in Pd-catalyzed cross-coupling reactions. Researchers comparing 2-(4-bromothiophen-2-yl)piperidine with 2-(5-bromothiophen-2-yl)piperidine can probe how the position of the halogen relative to the thiophene sulfur atom affects oxidative addition rates, catalyst selection, and overall reaction yields. Such studies are directly relevant to optimizing synthetic routes where thiophene-containing intermediates are common .

High-Purity Procurement for Biological Assays

When the compound is intended for use in sensitive biological assays where impurity profiles could confound dose-response measurements, the 98% (NLT) purity grade available from MolCore offers a measurable 3-percentage-point improvement over the standard 95% specification. This higher purity grade is particularly relevant for electrophysiology studies, receptor binding assays, and cellular phenotypic screening where even minor impurities (e.g., residual palladium from synthesis) can generate false-positive or false-negative results . Additionally, the cold-chain storage requirement (2–8°C) should be factored into procurement logistics to ensure chemical integrity upon receipt .

Application
Selection Property
Validation Focus
Parallel library synthesis
Dual-handle architecture (Br + NH)
Sequential cross-coupling and N-functionalization efficiency
CNS drug-like property optimization
Intermediate lipophilicity profile
Membrane permeability and metabolic stability endpoints
Cross-coupling methodology studies
4-Br vs. 5-Br thiophene regioisomerism
Oxidative addition rates and catalyst selection
Sensitive biological assays
High-purity grade availability (98% NLT)
Impurity profile impact on dose-response measurements

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